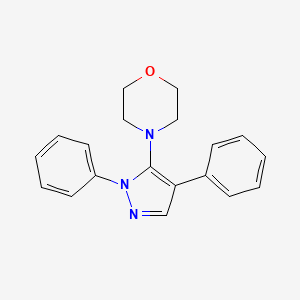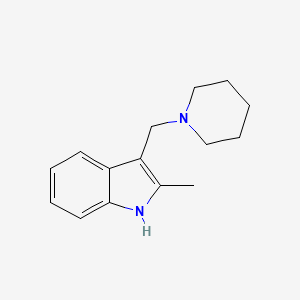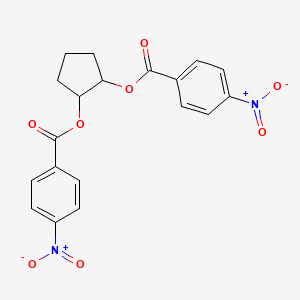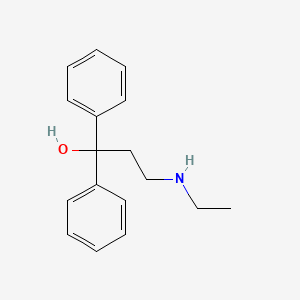![molecular formula C17H17NO2 B14157320 9-[(4-Methyl-1,3-dioxolan-2-yl)methyl]carbazole CAS No. 371145-06-1](/img/structure/B14157320.png)
9-[(4-Methyl-1,3-dioxolan-2-yl)methyl]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(4-Methyl-1,3-dioxolan-2-yl)methyl]carbazole: is an organic compound that features a carbazole core substituted with a 4-methyl-1,3-dioxolane moiety. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-[(4-Methyl-1,3-dioxolan-2-yl)methyl]carbazole typically involves the reaction of carbazole with 4-methyl-1,3-dioxolane under specific conditions. One common method is the alkylation of carbazole using 4-methyl-1,3-dioxolane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-9,9-dioxide derivatives.
Reduction: Reduction reactions can target the dioxolane ring, potentially opening it to form diol derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbazole core, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carbazole-9,9-dioxide derivatives.
Reduction: Diol derivatives.
Substitution: Halogenated or sulfonated carbazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a building block for the development of organic semiconductors.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine:
- Explored for its potential use in pharmaceuticals, particularly in the development of anticancer agents.
Industry:
Mecanismo De Acción
The mechanism of action of 9-[(4-Methyl-1,3-dioxolan-2-yl)methyl]carbazole largely depends on its application. In organic electronics, its role as a semiconductor involves the transport of charge carriers through the π-conjugated system of the carbazole core. In biological systems, it may interact with cellular components through hydrogen bonding and π-π interactions, potentially disrupting cellular processes .
Comparación Con Compuestos Similares
Carbazole: The parent compound, known for its use in organic electronics and pharmaceuticals.
4-Methyl-1,3-dioxolane: A related compound that serves as a building block in organic synthesis.
Uniqueness:
- The combination of the carbazole core with the 4-methyl-1,3-dioxolane moiety imparts unique electronic properties, making it particularly useful in the development of advanced materials for electronic applications.
- Its structural features allow for versatile functionalization, enabling the synthesis of a wide range of derivatives with tailored properties .
Propiedades
Número CAS |
371145-06-1 |
|---|---|
Fórmula molecular |
C17H17NO2 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
9-[(4-methyl-1,3-dioxolan-2-yl)methyl]carbazole |
InChI |
InChI=1S/C17H17NO2/c1-12-11-19-17(20-12)10-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-9,12,17H,10-11H2,1H3 |
Clave InChI |
AFHSKLXOUIJSRM-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(O1)CN2C3=CC=CC=C3C4=CC=CC=C42 |
Solubilidad |
12.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-methylphenyl)-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B14157259.png)
![3-Amino-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14157265.png)
![2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14157266.png)

![[3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B14157283.png)






![8-Methoxy-4-propoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14157310.png)
